molecular formula C13H14FNO2 B2974677 1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305529-78-4

1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2974677
CAS No.: 2305529-78-4
M. Wt: 235.258
InChI Key: BMFTWLYRMGZTGG-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a fluorophenoxy group at the 3-position

Preparation Methods

The synthesis of 1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-fluorophenol with pyrrolidine and an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the acylating agent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

    Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides, resulting in the formation of halogenated derivatives.

Scientific Research Applications

1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring may also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    3-(3-Methoxyphenyl)-1-pyrrolidin-1-yl-prop-2-en-1-one: This compound has a methoxy group instead of a fluorophenoxy group, which may result in different biological activities and chemical reactivity.

    3-Pyrrolidin-1-yl-propionic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(3-fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-13(16)15-7-6-12(9-15)17-11-5-3-4-10(14)8-11/h2-5,8,12H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFTWLYRMGZTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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